EINECS 272-322-1

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 272-322-1 is a chemical compound registered under the EU regulatory framework. Based on contextual clues from the evidence, EINECS 272-322-1 is likely part of a broader chemical family analyzed for toxicity and environmental impact using computational models like Read-Across Structure Activity Relationships (RASAR) and Quantitative Structure-Activity Relationship (QSAR) .

Properties

CAS No. |

68804-32-0 |

|---|---|

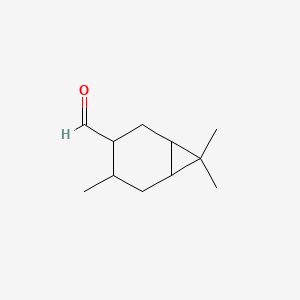

Molecular Formula |

C11H18O |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

4,7,7-trimethylbicyclo[4.1.0]heptane-3-carbaldehyde |

InChI |

InChI=1S/C11H18O/c1-7-4-9-10(11(9,2)3)5-8(7)6-12/h6-10H,4-5H2,1-3H3 |

InChI Key |

KUMFUECLVYOXGL-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2C(C2(C)C)CC1C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorobenzo[b]thiophene-2-carboxylic acid can be synthesized by reacting benzo[b]thiophene with chlorobenzene. The specific method involves reacting benzo[b]thiophene with alkali metal chloride and chlorobenzene, followed by acidification to obtain the target product .

Industrial Production Methods: The industrial production of 3-Chlorobenzo[b]thiophene-2-carboxylic acid typically involves large-scale synthesis using the aforementioned method. The reaction conditions are optimized to ensure high yield and purity of the product. The process is carried out in a controlled environment to prevent contamination and ensure safety.

Chemical Reactions Analysis

Types of Reactions: 3-Chlorobenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed:

Oxidation: The major products formed are carboxylic acids and ketones.

Reduction: The major products formed are alcohols and alkanes.

Substitution: The major products formed are halogenated compounds and substituted thiophenes.

Scientific Research Applications

3-Chlorobenzo[b]thiophene-2-carboxylic acid has a wide range of scientific research applications, including:

Chemistry:

- Used as a starting material or intermediate in organic synthesis reactions.

- Acts as a catalyst in certain chemical reactions.

Biology:

- Used in the study of biological pathways and mechanisms.

- Acts as a probe to investigate enzyme activities and interactions.

Medicine:

- Used in the development of pharmaceutical intermediates.

- Acts as a precursor for the synthesis of biologically active compounds.

Industry:

- Used in the production of specialty chemicals and materials.

- Acts as a key component in the manufacturing of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Chlorobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activities. The molecular targets include enzymes involved in oxidation-reduction reactions and receptors involved in signal transduction pathways. The pathways involved include metabolic pathways and signaling cascades that regulate cellular functions.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of this compound and Analogs

| Property | This compound | 2047-89-4 | 2338-71-8 |

|---|---|---|---|

| Molecular Weight (g/mol) | ~147–163 (estimated) | 173.27 | 163.15 |

| Solubility (mg/ml) | 0.22–0.72 | 0.22 | 0.72 |

| Log Po/w | 2.0–2.75 | 2.75 | 1.86 |

| CYP Inhibition | CYP2D6 (hypothetical) | CYP2D6 | CYP1A2 |

| Bioavailability Score | 0.55 | 0.55 | 0.55 |

Table 2: Predictive Model Performance for EINECS Compounds

| Model Type | Coverage | Accuracy | Limitations |

|---|---|---|---|

| RASAR | ~95% | 70–85% | Requires high similarity to labeled compounds |

| QSAR | 10–17% | >85% | Limited by training set diversity |

Research Findings and Challenges

- Advantages of Similarity-Based Models : RASAR efficiently prioritizes EINECS compounds for testing by clustering chemicals with shared structural motifs .

- Critical Gaps: Overreliance on similarity metrics may overlook novel toxicophores, necessitating hybrid approaches (e.g., experimental + in silico) .

- Regulatory Implications : REACH mandates for 30,000+ compounds underscore the need for scalable models, though current tools remain insufficient for complex structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.